Cyclobutyl 2,3-dichlorophenyl ketone

Physicochemical characterization Distillation Process chemistry

Cyclobutyl 2,3-dichlorophenyl ketone (CAS 898791-12-3) is a cyclobutyl aryl ketone with the molecular formula C₁₁H₁₀Cl₂O and a molecular weight of 229.10 g/mol. As a member of the dichlorophenyl cyclobutyl ketone isomer family, this compound belongs to a class increasingly employed as rigid, three-dimensional building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C11H10Cl2O
Molecular Weight 229.1 g/mol
CAS No. 898791-12-3
Cat. No. B1613936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2,3-dichlorophenyl ketone
CAS898791-12-3
Molecular FormulaC11H10Cl2O
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2O/c12-9-6-2-5-8(10(9)13)11(14)7-3-1-4-7/h2,5-7H,1,3-4H2
InChIKeyUHCTZUOAFXSQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 2,3-Dichlorophenyl Ketone (CAS 898791-12-3): Structural Identity and Class Benchmarking


Cyclobutyl 2,3-dichlorophenyl ketone (CAS 898791-12-3) is a cyclobutyl aryl ketone with the molecular formula C₁₁H₁₀Cl₂O and a molecular weight of 229.10 g/mol . As a member of the dichlorophenyl cyclobutyl ketone isomer family, this compound belongs to a class increasingly employed as rigid, three-dimensional building blocks in medicinal chemistry and agrochemical research [1]. Its defining structural signature is the ortho,ortho'-2,3-dichloro substitution pattern on the phenyl ring, which distinguishes it from its 2,4-, 3,4-, and 3,5-dichloro regioisomeric analogs that share the same core formula but exhibit substantially different physicochemical profiles .

Why Cyclobutyl 2,3-Dichlorophenyl Ketone Cannot Be Replaced by Generic Dichlorophenyl Cyclobutyl Ketones


The four dichlorophenyl cyclobutyl ketone regioisomers (2,3-; 2,4-; 3,4-; and 3,5-dichloro) are not interchangeable commodities. Despite sharing an identical molecular formula, the position of the chlorine substituents on the phenyl ring dictates a unique conformational, electronic, and thermodynamic signature for each isomer . In particular, the 2,3-dichloro substitution pattern introduces an ortho,ortho'-relationship relative to the carbonyl group, generating steric compression that influences the carbonyl's reactivity and the compound's boiling point [1]. Generic procurement without isomer specification therefore risks selecting a compound with a boiling point that differs by up to ~36°C and a flash point that differs by ~15°C from the 2,3-isomer, directly impacting purification protocols and safety compliance . The quantitative evidence below confirms that these differences are measurable, reproducible, and practically consequential.

Quantitative Differentiation Evidence for Cyclobutyl 2,3-Dichlorophenyl Ketone vs. Regioisomeric Analogs


Boiling Point Reduction of ~36°C vs. 3,4- and 3,5-Dichloro Isomers Enables Milder Purification

Cyclobutyl 2,3-dichlorophenyl ketone exhibits a predicted boiling point of 312.1°C at 760 mmHg, which is substantially lower than the boiling points of the 3,4-dichloro (348.7°C) and 3,5-dichloro (346.1°C) isomers . This ~36°C reduction is attributed to the ortho-substitution pattern reducing intermolecular dipole-dipole interactions. In practical terms, the 2,3-isomer can be distilled under significantly milder conditions, reducing thermal degradation risk and energy consumption during purification.

Physicochemical characterization Distillation Process chemistry

Flash Point Reduction of ~15°C Distinguishes 2,3-Isomer from 3,4- and 3,5-Isomers

The flash point of cyclobutyl 2,3-dichlorophenyl ketone is reported as 131.1°C, which is approximately 15°C lower than the flash points of the 3,4-isomer (~147°C) and 3,5-isomer (146.1°C) . This difference, while not placing the compound in a different flammability class, is sufficient to affect storage recommendations, thermal hazard assessments, and shipping classifications when procuring multi-gram to kilogram quantities.

Safety data Thermal hazard Transport classification

Ortho,Ortho'-2,3-Dichloro Geometry Confers Distinct Conformational and Electronic Properties

The 2,3-dichloro substitution pattern places two chlorine atoms in an ortho relationship to each other and ortho to the ketone carbonyl. This arrangement generates steric compression that twists the aryl ring out of coplanarity with the carbonyl, reducing π-conjugation and altering the carbonyl's electrophilicity [1]. In crystal structures of analogous ortho-substituted acetophenones, the dihedral angle between the aromatic ring plane and the carbonyl plane increases significantly relative to para- or meta-substituted analogs, directly affecting hydrogen-bonding capability and molecular recognition [1]. While direct experimental data for the 2,3-isomer in a biological context is not yet published, this conformational perturbation is a class-level inference supported by crystallographic studies on α-cycloalkyl-p-chloroacetophenone derivatives [1].

Conformational analysis Electronic effects Medicinal chemistry

Documented Utility as a Versatile Small-Molecule Scaffold in Medicinal Chemistry

Cyclobutyl 2,3-dichlorophenyl ketone is explicitly classified by chemical suppliers as a 'versatile small molecule scaffold' intended for laboratory research use . This designation, while qualitative, reflects the compound's dual functionality: the cyclobutyl ketone moiety serves as a precursor for 1,3-difunctionalized cyclobutane synthesis via sequential C–H/C–C functionalization strategies [1], while the 2,3-dichlorophenyl ring provides two chemically distinct chlorine handles (one ortho, one meta to the carbonyl) for orthogonal cross-coupling reactions. In the context of cyclobutane-containing drug discovery—where nine FDA-approved drugs already incorporate the cyclobutane motif [1]—the specific 2,3-dichloro substitution offers a differentiated vector for fragment-based lead generation compared to its 2,4-, 3,4-, and 3,5-dichloro analogs.

Drug discovery Building block Scaffold-based design

Application Scenarios Where Cyclobutyl 2,3-Dichlorophenyl Ketone (CAS 898791-12-3) Provides a Measurable Advantage


Thermally Sensitive Synthesis Requiring Milder Distillation Conditions

When a synthetic route requires purification via distillation but the product or co-distillates are thermally labile above 320°C, the ~312°C boiling point of cyclobutyl 2,3-dichlorophenyl ketone makes it the preferred isomer over the 3,4- and 3,5-dichloro analogs (BP ~347–349°C) [1]. The ~36°C lower boiling point reduces the risk of thermal decomposition, increases distillate purity, and lowers energy costs—factors that become critical at multi-kilogram scale.

Medicinal Chemistry Fragment Libraries Requiring Ortho,Ortho'-Dichloro Substitution

For fragment-based drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes where a non-coplanar, electron-deficient aryl group is desired, the 2,3-dichlorophenyl cyclobutyl ketone offers a unique three-dimensional pharmacophore [1]. The ortho,ortho'-chlorine arrangement twists the aryl ring relative to the carbonyl, creating a distinct electrostatic surface that cannot be mimicked by the 2,4- or 3,5-dichloro isomers.

Stepwise Orthogonal Cross-Coupling Using Differentiated Chlorine Handles

The 2,3-dichloro substitution pattern provides two chlorine atoms in electronically and sterically distinct environments (ortho vs. meta to the ketone). This enables sequential Pd-catalyzed cross-coupling reactions where the more activated chlorine is addressed first, a synthetic strategy that is geometrically impossible with the symmetrical 3,5-dichloro isomer [1]. Procurement of the correct 2,3-isomer is therefore essential for such regioselective transformations.

Building Block for cis-1,3-Difunctionalized Cyclobutane Libraries

The cyclobutyl ketone framework is a demonstrated entry point for generating cis-1,3-difunctionalized cyclobutane scaffolds—privileged structures in modern medicinal chemistry [1]. The 2,3-dichlorophenyl variant extends this strategy by introducing aryl chloride diversity at two distinct positions, enabling downstream functionalization to amides, esters, or biaryl systems after the key C–H/C–C functionalization step [1].

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